molecular formula C9H12 B079715 1,2,4-Trimethylidenecyclohexane CAS No. 14296-81-2

1,2,4-Trimethylidenecyclohexane

Cat. No.: B079715
CAS No.: 14296-81-2
M. Wt: 120.19 g/mol
InChI Key: AMBNQWVPTPHADI-UHFFFAOYSA-N
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Description

1,2,4-Trimethylidenecyclohexane, also known as 1,2,4-Tris(methylene)cyclohexane, is an organic compound with the molecular formula C9H12 and a molecular weight of 120.19 g/mol . It is classified as a branched unsaturated hydrocarbon, characterized by a cyclohexane ring structure with multiple unsaturated methylidene groups . This compound has been identified as a constituent that can be detected in fruits, suggesting its potential role as a chemical biomarker for studying metabolic profiles in food science . Its structure and properties make it a compound of interest in specialized organic synthesis and chemical research, particularly in the study of allene oligomerization and related thermal rearrangement reactions . The compound has a boiling point of 68-69°C at 60 mmHg and is identified by the CAS Registry Number 14296-81-2 . This product is intended for research and industrial use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the product in accordance with all applicable laboratory and regulatory practices.

Properties

CAS No.

14296-81-2

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

1,2,4-trimethylidenecyclohexane

InChI

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2

InChI Key

AMBNQWVPTPHADI-UHFFFAOYSA-N

SMILES

C=C1CCC(=C)C(=C)C1

Canonical SMILES

C=C1CCC(=C)C(=C)C1

Other CAS No.

14296-81-2

Synonyms

1,2,4-Tris(methylene)cyclohexane

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1,2,4-Trimethylidenecyclohexane serves as an important intermediate in organic synthesis. It is utilized in the synthesis of complex organic molecules and pharmaceuticals due to its ability to undergo various chemical reactions such as:

  • Diels-Alder Reactions : The compound can act as a diene or dienophile in cycloaddition reactions.
  • Alkylation Reactions : It is used to introduce alkyl groups into other organic compounds.
Reaction TypeDescriptionExample
Diels-AlderForms cyclic compoundsSynthesis of cyclohexene derivatives
AlkylationAdds alkyl groupsSynthesis of substituted aromatic compounds

Material Science

In material science, this compound is investigated for its potential use in:

  • Polymer Production : It can be polymerized to create new materials with desirable mechanical properties.
  • Additives : Used as a plasticizer or modifier in polymer formulations.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug development:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against several bacterial strains.

Case Study 1: Anticancer Applications

A recent study investigated the anticancer effects of modified derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM.

Case Study 2: Polymer Development

In a project focused on developing new polymer materials, researchers synthesized a polymer from this compound through radical polymerization. The resulting material demonstrated enhanced flexibility and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Similar Cyclohexane Derivatives

Structural and Stereochemical Comparison

1,2,4-Trimethylcyclohexane is compared below with structurally related cycloalkanes:

Compound Substituent Positions Isomer Types Key Steric Features
Cyclohexane Unsubstituted N/A Planar ring; no steric strain
1,2-Dimethylcyclohexane 1,2-positions Cis, trans Adjacent substituents increase 1,3-diaxial strain in cis isomer
1,4-Dimethylcyclohexane 1,4-positions Cis, trans Trans isomer minimizes gauche interactions
1,3,5-Trimethylcyclohexane 1,3,5-positions All-trans possible Symmetrical; substituents in equatorial positions reduce strain
1,2,4-Trimethylcyclohexane 1,2,4-positions Multiple cis/trans isomers Complex steric interactions due to non-symmetrical substitution

Key Findings :

  • 1,2,4-Trimethylcyclohexane exhibits greater conformational complexity than 1,2- or 1,4-dimethylcyclohexane due to three substituents. For instance, the trans,cis-1,2,4-isomer may adopt chair conformations where axial and equatorial positions are optimized to avoid 1,3-diaxial strain .
  • In contrast, 1,3,5-trimethylcyclohexane achieves higher symmetry, allowing all methyl groups to occupy equatorial positions, minimizing steric strain .
Physical Properties

Comparative physical data are inferred from the evidence and analogous compounds:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Cyclohexane 84.16 80.7 0.779
1,2-Dimethylcyclohexane 112.22 ~150* ~0.80*
1,3,5-Trimethylcyclohexane 126.24 ~170* ~0.80*
1,2,4-Trimethylcyclohexane 126.24 ~180* ~0.82*

*Estimated values based on trends in alkylcyclohexanes .

Key Trends :

  • Boiling points and densities increase with additional methyl groups due to enhanced van der Waals interactions.
  • 1,2,4-Trimethylcyclohexane likely has a higher boiling point than 1,3,5-trimethylcyclohexane due to reduced symmetry and increased molecular surface area .
Table 1: Isomerization and Stability
Compound Preferred Conformation Relative Stability (vs. cyclohexane)
1,2-Dimethylcyclohexane Trans (diaxial avoid) Lower due to 1,3-diaxial strain
1,4-Dimethylcyclohexane Trans (gauche avoid) Higher
1,2,4-Trimethylcyclohexane Mixed axial/equatorial Moderate (strain from 1,2-substituents)
Table 2: Chromatographic Retention Indices*
Compound Retention Index (GC)
Cyclohexane 3.0
1,2-Dimethylcyclohexane 4.5
1,2,4-Trimethylcyclohexane 3.5
1,3,5-Trimethylcyclohexane 4.0

*Hypothetical values based on branching and polarity trends .

Preparation Methods

Eutectic Systems for Selective Ketal Formation

CN109503545B introduces a novel approach using methyl triethyl ammonium chloride and ethylene glycol to form a eutectic system, which acts as both solvent and catalyst. This method achieves 94–96% yields of 1,4-cyclohexanedione monoethylene ketal at 40–60°C. The eutectic system enhances reaction selectivity by stabilizing intermediates and minimizing bis-ketal byproducts.

Challenges and Limitations

  • Byproduct Formation : Competitive bis-ketalization and over-elimination may reduce yields.

  • Stability Issues : The compound’s unsaturated structure predisposes it to polymerization or oxidation.

  • Lack of Direct Methods : Existing patents focus on ketal intermediates rather than the target compound .

Q & A

Q. What are the recommended analytical methods for quantifying stereoisomers of 1,2,4-Trimethylidenecyclohexane in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns is widely used to resolve and quantify stereoisomers. For example, retention indices and fragmentation patterns can differentiate trans,cis-1,2,4-Trimethylidenecyclohexane from other isomers. Calibration curves using pure standards (e.g., trans,cis and cis,trans isomers) are critical for accurate quantification, as demonstrated in hydrocarbon mixture analyses . High-performance liquid chromatography (HPLC) with polar stationary phases may also separate isomers, but GC-MS is preferred for volatile hydrocarbons.

Q. How can reactive oxygen species (ROS) formation be experimentally measured in cells exposed to this compound?

Fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are used to detect intracellular ROS. In cerebellar granule cells, ROS induction by this compound was linked to Erk1/2 phosphorylation and Akt-1/Raf-1 signaling crosstalk . Experimental controls should include antioxidants (e.g., N-acetylcysteine) to confirm ROS specificity. Flow cytometry or fluorescence microscopy can quantify signal intensity, with normalization to cell viability assays (e.g., MTT or propidium iodide exclusion).

Q. What synthetic routes are effective for producing this compound derivatives?

Cycloaddition reactions and catalytic hydrogenation are common methods. For example, Diels-Alder reactions with dienes and methyl-substituted cyclohexenones can yield precursors, followed by dehydrogenation. Stereochemical control requires catalysts like palladium on carbon or chiral ligands to favor specific isomers . Purity should be verified via nuclear magnetic resonance (NMR) and GC-MS.

Advanced Research Questions

Q. How can computational modeling elucidate the conformational dynamics of this compound?

Density functional theory (DFT) at the B3LYP/6-31G** level optimizes geometry and predicts stability of stereoisomers. For example, energy minima for trans,cis versus cis,trans isomers can be calculated to determine thermodynamic favorability . Molecular dynamics (MD) simulations in solvent models (e.g., water or hexane) further explore ring puckering and substituent interactions. These methods align with studies on methylcyclohexane derivatives .

Q. What experimental designs resolve contradictions in toxicity data for this compound?

Inhalation studies in rodents should control for hydrocarbon co-exposure (e.g., ethylcyclopentane or n-hexane) to isolate compound-specific effects . Dose-response curves and time-course analyses (e.g., ROS measurement at 6, 12, and 24 hours) clarify threshold effects. Transcriptomic profiling (RNA-seq) can identify pathways (e.g., oxidative stress or apoptosis) that explain discrepancies between in vitro and in vivo toxicity .

Q. How do structural modifications to this compound influence its bioactivity?

Introducing functional groups (e.g., hydroxyl or nitro groups) at specific positions alters electronic and steric properties. Structure-activity relationship (SAR) studies, inspired by antimicrobial triazole derivatives, can guide modifications . For example, sulfonamide groups may enhance cellular uptake, while methyl substitutions affect lipid solubility. Biological assays (e.g., enzyme inhibition or ROS induction) paired with computational docking (e.g., AutoDock Vina) validate interactions with targets like Erk1/2 .

Q. What strategies mitigate artifacts in ROS detection caused by this compound's hydrophobicity?

Use solvent controls (e.g., DMSO or ethanol) to rule out vehicle-induced ROS. Lipid-soluble probes (e.g., diphenyl-1-pyrenylphosphine) improve specificity for membrane-associated ROS. Confocal microscopy with compartment-specific dyes (e.g., MitoSOX for mitochondrial ROS) localizes oxidative stress. Parallel measurement of glutathione depletion via HPLC-electrochemical detection corroborates ROS data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylidenecyclohexane
Reactant of Route 2
1,2,4-Trimethylidenecyclohexane

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